2-Methoxy-6-(all-trans-nonaprenyl)phenol
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Overview
Description
2-methoxy-6-(all-trans-nonaprenyl)phenol is a 2-methoxy-6-(all-trans-polyprenyl)phenol in which the polyprenyl component is specified as all-trans-nonaprenyl.
Scientific Research Applications
Crystal Structure and Molecular Docking : The compound 2-(((6-methoxypyridin-3-yl)imino)methyl)phenol (MPIMP), a derivative of methoxyphenol, has been investigated for its crystal structure and molecular docking potential. This research is significant for understanding the molecular interactions and structural stability of such compounds, particularly in the context of tuberculosis enzyme inhibition (Singh et al., 2021).
Antimicrobial Properties : Methoxyphenols, like 2-Methoxy-6-(all-trans-nonaprenyl)phenol, have been recognized for their antimicrobial properties. This aspect has been explored in studies focusing on phenolic compounds and their effectiveness against bacteria, fungi, and viruses (Davidson & Brandén, 1981).
Corrosion Inhibition : Research has indicated that methoxy phenols can act as corrosion inhibitors. This property is significant for industrial applications where metal preservation is crucial (Vishwanatham & Haldar, 2007).
Renewable Chemical Feedstocks : Methoxyphenols, including derivatives like this compound, have been studied for their potential in producing renewable chemical feedstocks. This involves the fractionation of liquefied biomass to derive phenolic rich products (Xu et al., 2012).
Antioxidant Properties : There is interest in the antioxidant properties of methoxyphenols, which are vital in the context of health and food preservation. Studies have explored how methoxy substitution affects the antioxidant properties of these compounds (Hernawan et al., 2012).
Spectroscopic Investigations : The non-linear optical material properties of methoxyphenol derivatives have been the subject of spectroscopic investigations. This research is important for the development of new materials for technological applications (Hijas et al., 2018).
Properties
Molecular Formula |
C52H80O2 |
---|---|
Molecular Weight |
737.2 g/mol |
IUPAC Name |
2-methoxy-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]phenol |
InChI |
InChI=1S/C52H80O2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)39-40-50-37-20-38-51(54-11)52(50)53/h20-21,23,25,27,29,31,33,35,37-39,53H,12-19,22,24,26,28,30,32,34,36,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-39+ |
InChI Key |
XRYXRAOXVPWHHK-SSRAZKMSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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